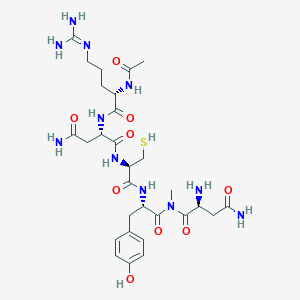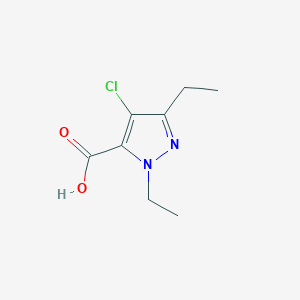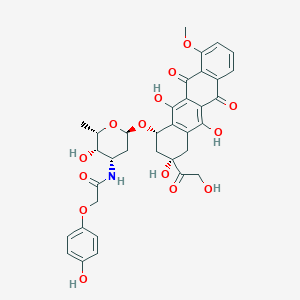
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide
Vue d'ensemble
Description
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is an aromatic amide obtained by formal condensation of the carboxy group of chloroacetic acid with the amino group of 2-ethyl-6-methylaniline . It is an aromatic amide and an organochlorine compound .
Synthesis Analysis
The synthesis of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide has been reported in the literature . It was synthesized as an intermediate for the synthesis of the herbicide Acetochlor .Molecular Structure Analysis
The molecular formula of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is C11H14ClNO . The IUPAC name is 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide . The InChI is InChI=1S/C11H14ClNO/c1-3-9-6-4-5-8(2)11(9)13-10(14)7-12/h4-6H,3,7H2,1-2H3,(H,13,14) .Chemical Reactions Analysis
The key step in the biodegradation of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is N-Deethoxymethylation . The photolysis of metolachlor, a similar compound, under actinic radiation has also been investigated .Physical And Chemical Properties Analysis
The molecular weight of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is 211.69 g/mol . More detailed physical and chemical properties are not available in the current literature.Applications De Recherche Scientifique
Metabolism and Carcinogenic Pathways
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide is metabolized in the liver microsomes of both humans and rats. It is an intermediate in the metabolic pathway that potentially leads to carcinogenic products. This compound is converted into 2,6-diethylaniline (DEA) and 2-methyl-6-ethylaniline (MEA), which undergo further bioactivation. This metabolism involves the cytochrome P450 isoforms CYP3A4 and CYP2B6 (Coleman, Linderman, Hodgson, & Rose, 2000).
Herbicidal Activity and Soil Interaction
This compound is used as a pre-emergent herbicide in agriculture. Its interaction with soil and its herbicidal efficacy are influenced by factors like soil composition and the presence of other substances like wheat straw. This interaction is critical for understanding its effectiveness and environmental impact (Banks & Robinson, 1986).
Environmental Impact
Research has focused on the environmental impact of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide, particularly its potential for water pollution. Studies have assessed its leaching behavior in various soils and its potential for groundwater contamination (Balinova, 1997). The monitoring of this compound in hydrologic systems, particularly in the Mississippi River Basin, has provided insights into its distribution and concentration in the environment (Clark & Goolsby, 1999).
Biodegradation and Microbial Interaction
The biodegradation of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide involves specific microbial processes. For example, the fungus Cunninghamella elegans can metabolize this compound, leading to the formation of several metabolites. Understanding these biodegradation pathways is crucial for environmental management and remediation strategies (Pothuluri et al., 1997).
Agricultural Implications
Studies have also looked at how this compound affects different plant species, particularly in terms of its metabolism in tolerant and susceptible seedlings. This research is vital for agricultural practices, as it helps in understanding the selective phytotoxicity of herbicides (Breaux, 1987).
Propriétés
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-9-6-4-5-8(2)11(9)13-10(14)7-12/h4-6H,3,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMINYPCTNJDYGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60186172 | |
| Record name | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-ethyl-6-methylphenyl)acetamide | |
CAS RN |
32428-71-0 | |
| Record name | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32428-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-(2-ethyl-6-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032428710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32428-71-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B164836.png)




![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)
